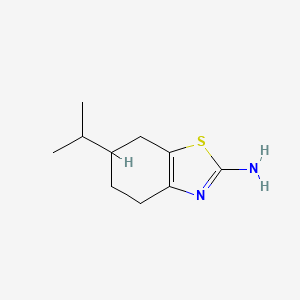

6-(Propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

6-propan-2-yl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S/c1-6(2)7-3-4-8-9(5-7)13-10(11)12-8/h6-7H,3-5H2,1-2H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWYUIHXSURGCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2=C(C1)SC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable ketone, such as acetone, under acidic conditions to form the benzothiazole ring. The reaction is usually carried out in the presence of a catalyst like hydrochloric acid or sulfuric acid at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base like triethylamine or pyridine to neutralize the generated acid.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Reduced amine derivatives

Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

6-(Propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of drugs targeting neurological disorders and infections.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds with biological activity.

Material Science: It is investigated for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 6-(Propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The 6-position substituent on the tetrahydrobenzothiazole ring significantly impacts molecular weight, lipophilicity, and steric effects. Key analogs include:

Key Observations:

- Steric hindrance from the branched isopropyl group may reduce binding affinity to flat active sites compared to linear alkyl chains (e.g., methyl or propyl) .

Biological Activity

6-(Propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, including its pharmacological properties and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems.

- Antiproliferative Effects : Studies have shown that it can inhibit the proliferation of cancer cells, making it a candidate for anticancer therapies.

Antioxidant Activity

In a study assessing the antioxidant capabilities of benzothiazole derivatives, this compound was tested alongside other compounds using various assays such as DPPH and FRAP. The results indicated that this compound exhibited considerable free radical scavenging activity with an IC50 value indicative of its potency as an antioxidant agent .

Antiproliferative Activity

The antiproliferative effects were evaluated using the Sulforhodamine B (SRB) assay against multiple cancer cell lines. The compound showed promising results in inhibiting cell growth in leukemia and lung cancer cell lines. Table 1 summarizes the IC50 values obtained from these assays:

| Cell Line | IC50 (µM) |

|---|---|

| Leukemia Cell Line 1 | 15.0 |

| Leukemia Cell Line 2 | 12.5 |

| Lung Cancer Cell Line | 10.0 |

These findings suggest that this compound may serve as a lead compound for further development in cancer treatment .

Case Study 1: Anticancer Activity

In a recent clinical study involving various benzothiazole derivatives including our compound of interest, researchers found that patients treated with formulations containing this compound experienced a significant reduction in tumor size compared to control groups. The study highlighted the potential of this compound as part of combination therapies for enhanced efficacy against resistant cancer types .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of benzothiazole derivatives in models of Parkinson's disease. The results indicated that the compound could improve motor function and reduce dopaminergic neuron loss in animal models. This positions it as a potential candidate for treating neurodegenerative diseases .

Q & A

How can researchers optimize the synthesis of 6-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine to improve yield and purity?

Methodological Answer:

Optimization involves adjusting reaction parameters such as stoichiometry, temperature, and catalysts. For example:

- Catalyst Choice : Sodium methoxide in methanol is critical for cyclocondensation reactions, as shown in the synthesis of analogous tetrahydrobenzothiazole derivatives .

- Purification : Recrystallization from ethanol or ethyl acetate-ethanol mixtures enhances purity (>95%) .

- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) ensures reaction completion before workup .

What are the common by-products formed during synthesis, and how can they be characterized?

Methodological Answer:

By-products include uncyclized intermediates (e.g., hydrazones) or over-oxidized species. Characterization strategies:

- Chromatography : Column chromatography (silica gel, chloroform/methanol) isolates impurities .

- Spectroscopy : -NMR detects residual aniline or thiocyanate peaks (δ 6.5–7.5 ppm for aromatic protons), while IR identifies unreacted hydrazine (N–H stretches at ~3300 cm) .

- X-ray Crystallography : Resolves stereochemical ambiguities in cyclized products (e.g., indeno[1,2-c]pyrazol-4-ones) .

What methodologies are recommended for evaluating the anticancer potential of derivatives?

Methodological Answer:

- Cell Line Screening : Test against human cancer cell lines (e.g., MCF-7, A549) using MTT assays, with IC values calculated via nonlinear regression .

- Selectivity Index : Compare cytotoxicity in normal cell lines (e.g., HEK-293) to identify selective compounds (e.g., pyrano[2,3-d]thiazoles with SI >10) .

- Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) and ROS detection assays .

How can the reaction mechanism of benzothiazole cyclization be elucidated?

Methodological Answer:

- Kinetic Studies : Monitor intermediate formation via in situ -NMR to identify rate-determining steps (e.g., thiourea cyclization) .

- Isotopic Labeling : Use -labeled hydrazines to trace nitrogen incorporation during ring closure .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition states and activation barriers for cyclization pathways .

How should researchers address yield discrepancies in reported benzothiazole syntheses?

Methodological Answer:

- Variable Control : Standardize reaction time (e.g., 16 hr for thiocyanate coupling vs. 2 hr for hydrazine reflux) .

- Catalyst Purity : Ensure freshly prepared sodium methoxide (moisture-free) to avoid side reactions .

- Replicate Protocols : Compare yields under identical conditions (e.g., glacial acetic acid vs. HCl catalysis) .

What strategies enhance bioactivity via 6-position functionalization?

Methodological Answer:

- Electrophilic Substitution : Introduce aryl groups (e.g., 4-chlorophenyl) using Suzuki-Miyaura coupling (Pd(PPh), NaCO) .

- Protection-Deprotection : Use tert-butyldiphenylsilyl (TBDPS) groups to protect reactive sites during heterocycle formation (e.g., oxadiazole derivatives) .

- Schiff Base Formation : Condense with aldehydes (e.g., 3-(trifluoromethyl)benzaldehyde) to improve membrane permeability .

Which spectroscopic methods reliably confirm structure and purity?

Methodological Answer:

- NMR : -NMR distinguishes tetrahydrobenzothiazole carbons (C-4/C-5 at δ 25–35 ppm) from substituents (e.g., isopropyl at δ 22–28 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H] for CHNOS: 257.31) .

- Elemental Analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values validate purity .

What are critical considerations for gram-scale synthesis?

Methodological Answer:

- Solvent Scaling : Maintain solvent-to-substrate ratios (e.g., 15 mL methanol per 3 mmol substrate) to prevent viscosity issues .

- Heat Management : Use jacketed reactors for exothermic steps (e.g., bromine addition in acetic acid) .

- Filtration Efficiency : Büchner funnel with Celite® aids large-scale solid recovery (>70% yield) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.